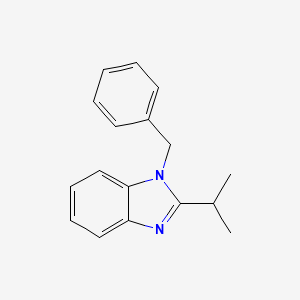
1-(2,3-Dimethoxyphenyl)-3-(1-(thiophen-2-yl)propan-2-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "1-(2,3-Dimethoxyphenyl)-3-(1-(thiophen-2-yl)propan-2-yl)urea" is a urea derivative that is likely to possess biological activity due to the presence of the urea moiety and substituted phenyl rings. Urea derivatives are known for their wide range of biological activities, including enzyme inhibition and receptor modulation .
Synthesis Analysis
The synthesis of urea derivatives typically involves the reaction of an amine with an isocyanate or isothiocyanate. In the context of the papers provided, similar synthetic strategies have been employed. For instance, Hunig's base catalyzed synthesis was used to create a series of 1-aryl-3-aryl urea/thiourea derivatives, indicating that a base catalyst in a suitable solvent such as THF can be effective for such reactions . Although the exact synthesis of "this compound" is not detailed, it is plausible that a similar approach could be applied.
Molecular Structure Analysis
The molecular structure of urea derivatives is crucial for their biological activity. The presence of substituents on the phenyl rings, such as methoxy groups, can influence the binding affinity and overall activity of the compound. The steric and electronic effects of these substituents can modulate the interaction with biological targets . The thiophene moiety in the compound suggests potential for increased lipophilicity and electronic interactions with biological targets.
Chemical Reactions Analysis
Urea derivatives can participate in various chemical reactions, primarily due to their functional groups. The urea moiety can form hydrogen bonds, which is essential for the interaction with biological macromolecules. The substituted phenyl rings can undergo electrophilic substitution reactions, potentially leading to further derivatization and optimization of biological activity .
Physical and Chemical Properties Analysis
The physical and chemical properties of "1-(2,3-Dimethoxyphenyl)-3
Aplicaciones Científicas De Investigación
Corrosion Inhibition
Research on 1,3,5-triazinyl urea derivatives has shown significant corrosion inhibition performance for mild steel in acidic solutions. These studies suggest that similar urea derivatives could serve as effective corrosion inhibitors, potentially including the specified compound due to its urea moiety and aromatic substituents, which might interact similarly with metal surfaces (Mistry, Patel, J. Patel, & Jauhari, 2011).
Acetylcholinesterase Inhibition
Flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas have been synthesized and assessed for their antiacetylcholinesterase activity, indicating the therapeutic potential of urea derivatives in the treatment of diseases like Alzheimer's. The structural features of these compounds, including the urea linkage and aromatic substituents, suggest that similar compounds could also exhibit biological activity (Vidaluc, Calmel, Bigg, Carilla, & Briley, 1995).
Organic Nonlinear Optical Materials
Chalcone derivatives, such as 1-(4-Aminophenyl)-3-(3,4-dimethoxyphenyl)-prop-2-en-1-one, have been synthesized and characterized for their potential as organic nonlinear optical materials. These studies demonstrate the importance of the dimethoxyphenyl group and urea functionalities in contributing to the optical properties of the compounds, suggesting that similar functionalities in the specified compound could render it useful in optical applications (Joseph, Sajan, Shettigar, Chaitanya, Misra, Sundius, & Němec, 2013).
Anticonvulsant Activity
Urea and thiourea derivatives have been synthesized and screened for their anticonvulsant activity, highlighting the potential medicinal applications of such compounds. The presence of a thiophene group, as in the specified compound, could influence the biological activity, making it a candidate for further pharmacological investigation (Thakur, Deshmukh, Jha, & Kumar, 2017).
Dye-Sensitized Solar Cells
Cyclic thiourea/urea functionalized dyes, including triphenylamine-based dyes, have shown high photovoltaic performance in dye-sensitized solar cells. The incorporation of thiourea/urea groups and aromatic systems similar to those in the specified compound suggests potential applications in energy conversion technologies (Wu, An, Chen, & Chen, 2013).
Propiedades
IUPAC Name |
1-(2,3-dimethoxyphenyl)-3-(1-thiophen-2-ylpropan-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3S/c1-11(10-12-6-5-9-22-12)17-16(19)18-13-7-4-8-14(20-2)15(13)21-3/h4-9,11H,10H2,1-3H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLXXIMIRERCVDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CS1)NC(=O)NC2=C(C(=CC=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl (3aS,6aR)-2-[(6-chloropyridazin-3-yl)methyl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxylate](/img/structure/B2552390.png)
![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)pyridine-3-sulfonamide](/img/structure/B2552391.png)

![4-(4-Methylphenyl)-1-[(4-methylphenyl)methyl]-2-phenyl-5,6,7,8-tetrahydroquinolin-1-ium trifluoromethanesulfonate](/img/structure/B2552397.png)
![5-[3-(2,4-dichlorophenoxy)propyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B2552398.png)


![2-(3,4-dimethoxyphenyl)-5-methyl-N-(3-methylbutyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2552401.png)
![N'-(1,2-dihydronaphtho[2,1-b]furan-2-ylcarbonyl)-4-methoxybenzenesulfonohydrazide](/img/structure/B2552403.png)
![(Z)-ethyl 1-(3-methoxypropyl)-2-((2-methyl-3-nitrobenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2552404.png)
![3-(4-bromophenyl)-6-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)pyrimidine-2,4(1H,3H)-dione](/img/structure/B2552407.png)
![N-[2-[5-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-2-phenoxyacetamide](/img/structure/B2552409.png)
![8-(3,3-dimethyl-2-oxobutyl)-1,3-dimethyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2552411.png)
![N-(5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2552412.png)